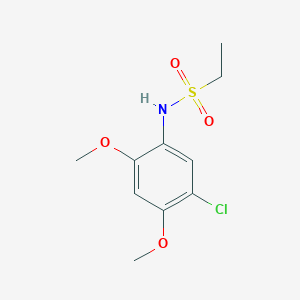![molecular formula C16H13N3O3 B5280090 N'-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B5280090.png)
N'-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves the condensation of 2-hydroxy-3H-indole-3-carbaldehyde with 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Scientific Research Applications
N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, but N’-[(3E)-2-hydroxy-3H-indol-3-ylidene]-4-methoxybenzohydrazide stands out due to its specific structure and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)15(20)19-18-14-12-4-2-3-5-13(12)17-16(14)21/h2-9,17,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWFGLIYJEHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5280012.png)

![3-methyl-4-nitro-5-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1,2-oxazole](/img/structure/B5280034.png)
![2-methoxy-3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}quinoxaline](/img/structure/B5280048.png)
![8-(2-chloro-6-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5280055.png)
![4-phenoxy-1-[3-(3-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5280069.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]tetrahydrofuran-3-carboxamide](/img/structure/B5280075.png)
![2-(2-propyn-1-ylthio)-1-[3-(2-thienyl)acryloyl]-1H-benzimidazole](/img/structure/B5280078.png)
![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5280084.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5280087.png)
![1-(2-ethoxyphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5280094.png)
![3-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5280099.png)
![4-(2,5-dihydro-1H-pyrrol-1-yl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5280100.png)
![3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5280112.png)
